molecular formula C22H24NP B12949317 (R)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine

Cat. No.: B12949317
M. Wt: 333.4 g/mol
InChI Key: YFZVAVWYZTWAKA-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine typically involves the reaction of ®-2-(Diphenylphosphanyl)phenylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:

    Starting Materials: ®-2-(Diphenylphosphanyl)phenylamine, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used.

    Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification methods ensures the production of high-quality compounds suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalysts such as palladium or platinum are employed in hydrogenation reactions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is extensively used in scientific research due to its versatility and effectiveness in various fields:

    Chemistry: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalytic cycles, where the ligand facilitates the formation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Diphenylphosphanyl)phenylamine
  • ®-1-(2-(Diphenylphosphanyl)phenyl)ethanol
  • ®-2-(Diphenylphosphanyl)phenylmethanol

Uniqueness

®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is unique due to its specific chiral configuration and the presence of both phosphine and amine functional groups. This combination allows it to participate in a wide range of reactions and form highly selective and stable complexes with transition metals, making it a valuable ligand in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

(1R)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3/t18-/m1/s1

InChI Key

YFZVAVWYZTWAKA-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.